molecular formula C14H11FO2 B1300270 3-[(2-Fluorobenzyl)oxy]benzaldehyde CAS No. 423724-45-2

3-[(2-Fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1300270
CAS No.: 423724-45-2
M. Wt: 230.23 g/mol
InChI Key: LTELQZWKXZXVDU-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Spirocyclic Sigma1 Receptor Ligands

3H-spiro[[2]benzofuran-1,4'-piperidines], synthesized using a lithiated benzaldehyde derivative like 3-[(2-Fluorobenzyl)oxy]benzaldehyde, show significant potential in medicinal chemistry. They exhibit subnanomolar sigma(1) affinity and high selectivity against the sigma(2) subtype. These compounds could be used in PET radiotracers for brain imaging or drug development (Maestrup et al., 2009).

2. N-Heterocyclic Carbene-Catalyzed Nucleophilic Aroylation

The catalytic process involving N-heterocyclic carbenes (NHCs) can replace fluoro groups in compounds like this compound with aroyl groups derived from aromatic aldehydes. This method allows for the synthesis of polysubstituted benzophenones, potentially useful in various organic synthesis and pharmaceutical applications (Suzuki et al., 2008).

3. Ruthenium-Mediated Dehydration of Benzaldehyde Oxime

The reaction of RuBr3·xH2O with benzaldehyde oxime, possibly including derivatives like this compound, results in metal-assisted dehydration. This process is significant for understanding the complex reactions involving ruthenium and its potential applications in catalysis and organic synthesis (Kukushkin et al., 1997).

4. Reactions of Fluoro-Containing 3-Oxo Esters with Aldehydes

The reaction of fluoroalkyl-containing 3-oxo esters with aldehydes, including benzaldehyde derivatives, can form various fluoroacyl-esters or tetrahydropyranes. These reactions are essential for the development of new organic compounds with potential applications in pharmaceuticals and material science (Pryadeina et al., 2002).

Mechanism of Action

The mechanism of action of “3-[(2-Fluorobenzyl)oxy]benzaldehyde” is not clear from the available information .

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTELQZWKXZXVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.5 M solution of 1-bromomethyl-2-fluoro-benzene (1.50 g, 8.0 mmol) in DMF was added dropwise to a suspension of 3-hydroxy-benzaldehyde (0.89 g, 7.3 mmol), K2CO3 (1.51 g, 11 mmol) and KI (0.12 g, 0.73 mmol) in 100 ml DMF. The reaction mixture was stirred at 90° C. overnight. After cooling to room temperature, the solid residue was filtered off and the solvent was evaporated under vacuum. The residue was dissolved in ethyl acetate, the organic layer washed twice with 1M NaOH, dried over Na2SO4 and evaporated to dryness. The residue was purified on silica gel, obtaining 167 mg of the title compound (quantitative yield).
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